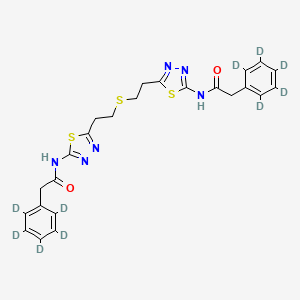

BPTES-d10

Description

Contextualization of Glutamine Metabolism in Biological Systems Research

Glutamine is the most abundant amino acid in the human body and plays a central role in a multitude of metabolic processes. nih.gov It serves as a primary nitrogen donor for the synthesis of nucleotides and other amino acids, a key carbon source for replenishing the tricarboxylic acid (TCA) cycle in a process termed glutaminolysis, and a critical component in maintaining cellular redox homeostasis through the production of the antioxidant glutathione (B108866). umich.edu Given its multifaceted roles, it is not surprising that dysregulated glutamine metabolism is a hallmark of numerous pathologies, most notably cancer. Many cancer cells exhibit a state of "glutamine addiction," where they become highly dependent on a continuous supply of glutamine to sustain their rapid proliferation and survival. umich.edu This has positioned the enzymes that govern glutamine metabolism as attractive targets for therapeutic intervention and has spurred intensive research into their function and regulation.

Overview of Glutaminase (B10826351) Isoforms in Research Contexts

The first and rate-limiting step in glutaminolysis is the conversion of glutamine to glutamate (B1630785) and ammonia, a reaction catalyzed by the enzyme glutaminase (GLS). In mammals, there are two primary isoforms of glutaminase, encoded by separate genes: GLS1 and GLS2.

GLS1 (Kidney-type glutaminase): This isoform is widely expressed and has been extensively studied in the context of cancer. alfa-chemistry.com Elevated expression of GLS1 is frequently observed in various tumor types and is often associated with increased proliferation and malignancy. alfa-chemistry.comnih.gov

GLS2 (Liver-type glutaminase): Primarily expressed in the liver and certain brain tissues, GLS2 has a more complex and sometimes opposing role to GLS1 in cancer. alfa-chemistry.comfishersci.com Some studies suggest it can act as a tumor suppressor. fishersci.com

The distinct roles and expression patterns of these isoforms have made the development of selective inhibitors a key objective in chemical biology and drug discovery. alfa-chemistry.com Such inhibitors are invaluable for dissecting the specific contributions of each isoform to cellular metabolism and for validating them as therapeutic targets.

Historical Development of Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl Sulfide (BPTES) as a Research Tool

In the quest for selective glutaminase inhibitors, Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide, commonly known as BPTES, emerged as a landmark discovery. mdpi.com BPTES was identified as a potent and selective allosteric inhibitor of GLS1. mdpi.comresearchgate.net Unlike orthosteric inhibitors that bind to the enzyme's active site, allosteric inhibitors like BPTES bind to a different site on the enzyme, inducing a conformational change that leads to its inactivation. intlab.org

The development of BPTES provided researchers with a powerful tool to probe the function of GLS1 in various biological systems. mdpi.com Studies utilizing BPTES have been instrumental in:

Confirming the reliance of certain cancer cells on GLS1 activity for proliferation. umich.edu

Elucidating the role of glutaminolysis in cellular signaling and redox balance.

Investigating the metabolic reprogramming that occurs in cancer cells.

Despite its utility, the physicochemical properties of BPTES, such as its poor solubility, have presented challenges in some experimental settings. nih.gov This has led to the development of analogs and novel delivery systems to improve its bioavailability and efficacy in vivo. juniperpublishers.com

Rationale for Deuteration in BPTES-d10 for Advanced Research Applications

The development of this compound, a deuterated version of BPTES, offers researchers a more sophisticated tool for advanced analytical and metabolic studies. wikipedia.org Deuterium (B1214612) (D) is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron, making it twice as heavy as protium (B1232500) (the common isotope of hydrogen). The replacement of hydrogen atoms with deuterium in a molecule like BPTES can confer several advantages in a research context.

Improved Analytical Accuracy: One of the primary applications of deuterated compounds is their use as internal standards in quantitative mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS). nih.gov When analyzing the concentration of BPTES in a biological sample, this compound can be added at a known concentration. Because this compound is chemically almost identical to BPTES, it behaves similarly during sample preparation and analysis, but its increased mass allows it to be distinguished by the mass spectrometer. nih.gov This allows for more precise and accurate quantification of the non-deuterated BPTES by correcting for any sample loss or variability during the experimental process.

Altered Metabolic Stability (Kinetic Isotope Effect): The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This difference in bond strength can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction that involves the cleavage of this bond is slower for the deuterated compound. nih.gov In the context of drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 enzymes, involve the breaking of C-H bonds. By replacing hydrogen with deuterium at sites of metabolic vulnerability, the metabolism of the compound can be slowed down. This can be a valuable property in research for:

Studying the metabolic pathways of BPTES.

Potentially increasing the in vivo exposure of the inhibitor for preclinical studies.

The creation of this compound thus equips researchers with a high-fidelity tool for pharmacokinetic studies and for enhancing the precision of in vitro and in vivo experiments aimed at understanding the intricate role of glutaminase in health and disease.

Interactive Data Table: Properties of BPTES and this compound

| Property | BPTES | This compound |

| Chemical Formula | C₂₄H₂₄N₆O₂S₃ | C₂₄H₁₄D₁₀N₆O₂S₃ |

| Molecular Weight | ~524.68 g/mol | ~534.74 g/mol |

| Primary Research Use | Selective GLS1 Inhibitor | Internal Standard, Metabolic Probe |

| Key Feature | Allosteric inhibition of GLS1 | Isotopic labeling with deuterium |

Structure

3D Structure

Properties

Molecular Formula |

C24H24N6O2S3 |

|---|---|

Molecular Weight |

534.7 g/mol |

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)-N-[5-[2-[2-[5-[[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]acetamide |

InChI |

InChI=1S/C24H24N6O2S3/c31-19(15-17-7-3-1-4-8-17)25-23-29-27-21(34-23)11-13-33-14-12-22-28-30-24(35-22)26-20(32)16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,25,29,31)(H,26,30,32)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |

InChI Key |

MDJIPXYRSZHCFS-LHNTUAQVSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)NC2=NN=C(S2)CCSCCC3=NN=C(S3)NC(=O)CC4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)CCSCCC3=NN=C(S3)NC(=O)CC4=CC=CC=C4 |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Bptes D10 Action

Allosteric Inhibition of Kidney-Type Glutaminase (B10826351) 1 (GLS1/KGA/GAC) by BPTES-d10

GLS1, also known as KGA (kidney glutaminase A) and GAC (glutaminase C, a splice variant), catalyzes the hydrolysis of glutamine to glutamate (B1630785) and ammonia, a crucial step in cellular metabolism, particularly in rapidly proliferating cells. mdpi.comresearchgate.netnih.gov this compound, through its BPTES moiety, acts as a potent and selective allosteric inhibitor of GLS1. merckmillipore.comcaymanchem.combiomol.comuio.no

Specificity Profile and Selectivity over Other Glutaminase Isoforms (GLS2) and Related Enzymes (e.g., Glutamate Dehydrogenase, γ-Glutamyl Transpeptidase)

BPTES exhibits high selectivity for GLS1 (both KGA and GAC isoforms) over the liver-type glutaminase (GLS2). merckmillipore.comcaymanchem.combiomol.comuio.noresearchgate.net Studies have shown that BPTES does not significantly affect the activity of GLS2. merckmillipore.comcaymanchem.combiomol.com This selectivity is attributed, in part, to structural differences in the activation loop between GLS1 and GLS2. researchgate.netresearchgate.net Specifically, the activation loop of GLS2 differs by two residues compared to KGA and GAC, rendering GLS2 insensitive to BPTES and its analogs. researchgate.netresearchgate.net

Furthermore, BPTES demonstrates selectivity over other enzymes involved in glutamate metabolism, such as glutamate dehydrogenase and γ-glutamyl transpeptidase. caymanchem.combiomol.comselleckchem.comresearchgate.net This specificity makes BPTES, and by extension this compound, a valuable tool for selectively targeting GLS1 activity.

Below is a summary of the selectivity profile of BPTES:

| Enzyme | Inhibition by BPTES |

| GLS1 (KGA/GAC) | Potent Inhibition |

| GLS2 | No significant effect |

| Glutamate Dehydrogenase | No effect |

| γ-Glutamyl Transpeptidase | Very slight inhibition |

Mode of Enzyme Inhibition: Uncompetitive Allosteric Binding

BPTES is characterized as an uncompetitive allosteric inhibitor of GLS1. merckmillipore.combiomol.comnih.gov Unlike competitive inhibitors that bind to the active site and compete with the substrate, BPTES binds to a distinct allosteric site on the GLS1 enzyme. mdpi.comuio.noresearchgate.net Kinetic studies indicate that BPTES exhibits characteristics of an uncompetitive inhibitor, showing dose-dependent decreases in both Vmax and Km values for glutamine. nih.gov This suggests that BPTES preferentially binds to the enzyme-substrate complex, although it also binds to the free enzyme. researchgate.net

The allosteric binding of BPTES to GLS1 is non-competitive with respect to glutamine or phosphate (B84403) binding. merckmillipore.com It prevents the allosteric activation typically caused by phosphate binding and promotes the formation of an inactive complex. researchgate.net

Structural Basis of this compound Binding to GLS1 Tetramer

The inhibitory mechanism of BPTES is intricately linked to its interaction with the tetrameric structure of GLS1. mdpi.comresearchgate.netsigmaaldrich.com GLS1 exists as a dimer in its inactive state and forms an active tetramer, often further assembling into higher-order structures or filaments upon activation by phosphate. uio.nonih.govbiorxiv.org

Induction of Inactive Tetrameric Conformation

BPTES binding stabilizes GLS1 in a non-active tetrameric state. uio.noresearchgate.netsigmaaldrich.com It prevents the formation of larger phosphate-induced oligomers and instead promotes the formation of a stable tetramer with distinct physical properties. researchgate.net This binding appears to lock the GLS1 tetramer into a nonproductive conformation, hindering its catalytic activity. researchgate.netnih.gov The loop region of GLS1 forms a stable, inactive conformation when bound to BPTES. researchgate.netresearchgate.net

Stoichiometric Binding Ratios (e.g., 2:1 Inhibitor-to-Tetramer)

Structural studies have revealed that two molecules of BPTES bind to one GLS1 tetramer. merckmillipore.comsigmaaldrich.comnih.govbiorxiv.org This 2:1 inhibitor-to-tetramer stoichiometric binding is crucial for the inhibitory effect, driving the formation of inactive GLS1 tetramers. merckmillipore.combiomol.comsigmaaldrich.com

Interaction with the Activation Loop and Dimer-Dimer Interface

BPTES binds at the interface region of the GLS1 tetramer. sigmaaldrich.comnih.govbiorxiv.org Specifically, it binds to the gating loop of GLS1, which is essential for the phosphate-dependent activation process. nih.govoncotarget.com The binding of BPTES to the gating loop affects substrate binding and the formation of the active tetrameric GLS1, inducing a conformational change that deactivates the enzyme. researchgate.net

The interaction occurs at the dimer-dimer interface of the tetramer, with BPTES interacting with residues from two different protomers. biorxiv.orgbiorxiv.orgacs.org This binding stabilizes the tetramer in a rigid inactive state by expanding the dimer and tetramer-forming interfaces. researchgate.net The binding of BPTES causes the main chain of the gating loop to adopt a stable open conformation, primarily through contacts made with residues like Lys325. nih.gov This interaction leads to an external rotation of the GLS1 catalytic core and internal shrinkage of the N-terminal compared to the active tetramer conformation. biorxiv.org

Role of Specific Residues in Binding Affinity (e.g., D391K mutation effects on tetramer formation)

GLS1 enzyme activity is dependent on its oligomeric state, specifically the formation of an active tetramer from two dimers. pnas.orgnih.govnih.govresearchgate.net BPTES acts as an allosteric inhibitor by binding to a site located at the interface between two GLS1 dimers. pnas.orgnih.govacs.orgpnas.orgcaymanchem.comaacrjournals.orgfrontiersin.orgmdpi.compnas.org This binding stabilizes the inactive tetrameric form of the enzyme, effectively trapping it in a state unable to efficiently catalyze the hydrolysis of glutamine. pnas.orgnih.govacs.orgpnas.orgcaymanchem.comaacrjournals.orgfrontiersin.orgmdpi.compnas.org

Specific amino acid residues within the GLS1 protein are critical for its tetramer formation and interaction with allosteric inhibitors like BPTES. For instance, the aspartate residue at position 391 (D391) in mouse GAC (homologous to human GLS1) plays a crucial role in tetramer formation, forming a salt bridge with Lys-401 at the interface between dimers. pnas.orgnih.gov A point mutation at this position, such as D391K, disrupts the ability of GLS1 to form tetramers, resulting in the enzyme being trapped predominantly in a dimeric state. pnas.orgnih.govnih.govresearchgate.netgoogle.com Studies using the dimeric GAC(D391K) mutant have shown that BPTES is unable to bind effectively to this form, demonstrating that the formation of the tetrameric structure is required for BPTES binding and its inhibitory action. pnas.orgnih.govnih.govresearchgate.net The binding of BPTES to the tetramer also induces a significant conformational change in a flexible loop, often referred to as the "activation loop," located near the dimer-dimer interface, which is essential for catalytic activity. nih.govnih.govresearchgate.netpnas.org

Impact on Glutaminolysis and Downstream Metabolic Pathways

Inhibition of GLS1 by this compound (via the mechanism observed for BPTES) has profound effects on cellular metabolism, primarily by disrupting glutaminolysis and subsequently impacting various interconnected pathways.

Regulation of Glutamine-to-Glutamate Conversion

GLS1 catalyzes the initial and rate-limiting step in glutaminolysis: the hydrolysis of glutamine into glutamate and ammonia. nih.govacs.orgaacrjournals.orgfrontiersin.orgmdpi.compnas.orgresearchgate.netsci-hub.seselleckchem.commdpi.com By allosterically inhibiting GLS1 and stabilizing its inactive tetrameric form, BPTES effectively blocks this conversion. researchgate.netfrontiersin.orgmedchemexpress.com This leads to a decrease in intracellular glutamate levels, while intracellular glutamine pools may increase due to impaired utilization. researchgate.net

Perturbations in Tricarboxylic Acid (TCA) Cycle Intermediates

Glutamine-derived glutamate is a significant source of carbon for the TCA cycle, particularly in many cancer cells that exhibit high rates of glutaminolysis for anaplerosis (replenishing TCA cycle intermediates). pnas.orgaacrjournals.orgfrontiersin.orgmdpi.comresearchgate.netoup.commdpi.com Glutamate is converted to alpha-ketoglutarate (B1197944) (α-KG), which then enters the TCA cycle. mdpi.comoup.commdpi.com Inhibition of GLS1 by BPTES significantly reduces the levels of various TCA cycle intermediates, including α-KG, citrate (B86180), succinate, and fumarate, by limiting the supply of glutamine-derived carbon. researchgate.netfrontiersin.orgmedchemexpress.comcam.ac.ukbiorxiv.org This highlights the dependence of the TCA cycle on glutaminolysis in certain cellular contexts. frontiersin.org

Alterations in Glycolytic Flux and Related Metabolites

The impact of BPTES-mediated glutaminolysis inhibition on glycolysis can vary depending on the cell type and metabolic context. Some studies have reported no significant changes in glycolytic metabolites following BPTES treatment. medchemexpress.com However, others indicate that BPTES can lead to increased levels of glycolytic intermediates selleckchem.commedchemexpress.com. In certain breast cancer cell lines under hypoxic conditions, BPTES treatment resulted in altered glucose and lactate (B86563) levels, with contrasting effects observed between MCF7 and MDA-MB231 cells. frontiersin.orgresearchgate.net In some cases, inhibiting glutaminolysis with BPTES may increase glycolytic flux and lactate production, particularly in cells that heavily rely on glucose metabolism. researchgate.net Conversely, a decrease in lactate levels has also been observed, potentially reflecting a direct consequence of reduced glutaminolysis or metabolic reprogramming. researchgate.net Cells that survive glutaminase inhibition may become more dependent on glycolysis for energy production. pnas.orgmdpi.com

Influence on Nucleotide and Amino Acid Metabolism

Glutamine plays a vital role as a nitrogen and carbon donor in the biosynthesis of nucleotides (purines and pyrimidines) and several non-essential amino acids, including aspartate, asparagine, glycine (B1666218), and serine. pnas.orgpnas.orgaacrjournals.orgfrontiersin.orgresearchgate.netoup.comoncotarget.commdpi.com By inhibiting the conversion of glutamine to glutamate, BPTES treatment can significantly impair these biosynthetic pathways. Research has shown that BPTES can decrease the levels of nucleotide precursors such as guanine, adenosine, uracil, and aspartate. pnas.orgfrontiersin.org Levels of amino acids like glycine and serine, which are involved in pathways linked to glutamine metabolism and nucleotide synthesis, can also be affected by BPTES treatment. pnas.orgfrontiersin.org This underscores the interconnectedness of glutamine metabolism with the synthesis of essential building blocks for cell proliferation. pnas.orgfrontiersin.org

Effects on Cellular Adenosine Triphosphate (ATP) Production and Oxidative Stress Markers in Research Models

Disruption of glutaminolysis by BPTES can impact cellular energy production. Studies have shown that BPTES treatment can lead to a reduction in cellular ATP levels. caymanchem.commedchemexpress.com This is likely a consequence of reduced anaplerosis into the TCA cycle, which is a major source of ATP through oxidative phosphorylation. medchemexpress.com

Furthermore, glutaminolysis plays a role in maintaining cellular redox balance, partly through the synthesis of glutathione (B108866), an important antioxidant, which utilizes glutamate as a precursor. aacrjournals.orgfrontiersin.orgresearchgate.net Inhibition of GLS1 by BPTES can impair glutathione synthesis, potentially leading to increased levels of reactive oxygen species (ROS) and oxidative stress. pnas.orgcaymanchem.comfrontiersin.orgresearchgate.netnih.govnih.gov Research models have demonstrated that BPTES can increase the production of ROS. pnas.orgcaymanchem.com This suggests that the metabolic consequences of inhibiting glutaminolysis extend to altering the cellular redox state.

Cellular and Subcellular Research Models for Bptes D10 Studies

In Vitro Cell Culture Models

In vitro cell culture models provide a controlled environment to study the direct effects of BPTES-d10 on specific cell types, allowing for detailed analysis of cellular and metabolic responses.

Investigation in Human Cancer Cell Lines (e.g., P493 B-cell lymphoma, MCF7, MDA-MB231 breast cancer, A549, EKVX lung carcinoma)

Various human cancer cell lines have been employed to understand the impact of BPTES on cancer cell biology. These include lymphoma, breast cancer, and lung carcinoma cell lines, which exhibit different metabolic dependencies and genetic backgrounds nih.govnih.govdepmap.orgoncotarget.com.

Analysis of Proliferation Inhibition and Cell Death Induction

BPTES has been shown to inhibit the proliferation of various human cancer cell lines nih.govoncotarget.com. In a MYC-dependent human B cell lymphoma cell line (P493), BPTES inhibited growth by blocking DNA replication, leading to cell death and fragmentation nih.govmdpi.com. BPTES also reduces the proliferation of aerobic P493 cells and induces cell death in hypoxic P493 cells caymanchem.com. Inhibition of GLS1 by BPTES has been demonstrated to reduce cell proliferation and viability in A549 lung cancer cells nih.gov.

Characterization of Metabolic Adaptations under Normoxic and Hypoxic Conditions

BPTES significantly impacts cancer cell metabolism, with effects often more pronounced under hypoxic conditions nih.govfrontiersin.org. In human breast cancer cell lines MCF7 and MDA-MB231, BPTES induced metabolic changes that were particularly evident under hypoxia nih.govfrontiersin.org. Hypoxia is a common feature of the tumor microenvironment and influences cellular metabolism, proliferation, migration, and invasion nih.govplos.orglipotype.com. Under hypoxic conditions, tumor cells often shift towards glycolysis for ATP production, and metabolic adaptations are crucial for their survival and growth nih.govplos.org. BPTES, by inhibiting glutaminase (B10826351), affects key metabolic pathways, including glycolysis, the TCA cycle, nucleotide, and amino acid metabolism nih.govfrontiersin.org.

Differential Metabolic Responses to this compound Across Cell Subtypes

Different cancer cell subtypes exhibit distinct metabolic responses to BPTES. In breast cancer, MCF7 and MDA-MB231 cell lines showed differential metabolic changes upon BPTES treatment nih.govfrontiersin.org. The BPTES-induced metabolic changes were more pronounced in MCF7 cells compared to MDA-MB231 cells nih.govfrontiersin.org. For instance, BPTES caused a significant reduction in glucose and an increase in lactate (B86563) levels in MCF7 cells under hypoxia, while the effect was opposite in MDA-MB231 cells frontiersin.org. BPTES also affected TCA cycle metabolites differently in these cell lines, increasing citrate (B86180) levels in both, but significantly only in MDA-MB231 cells frontiersin.org. These distinct responses highlight the metabolic heterogeneity across cancer subtypes and their differential sensitivity to glutaminase inhibition frontiersin.org.

Studies in Immune Cell Subpopulations (e.g., CD4+ T cells, Th17 cells, microglia)

BPTES has also been investigated for its effects on immune cell subpopulations, particularly CD4+ T cells, including Th17 cells, and microglia nih.govfrontiersin.org.

Modulation of T-cell Proliferation and Cytokine Production

Glutaminolysis is crucial for the proliferation and differentiation of CD4+ T cells dovepress.com. BPTES, as a GLS1 inhibitor, can modulate T-cell function. Studies have shown that administering BPTES reduced the excessive differentiation of Th17 cells in naive CD4+ T cells frontiersin.org. Inhibition of GLS1 by BPTES can also affect the differentiation of naive CD4+ T cells into Th1 cells frontiersin.org. BPTES has been shown to suppress oxygen consumption rate (OCR) in naive CD4+ T cells cultured under Th17-polarizing conditions and reduce the percentage of IL-17-producing CD4+ T cells nih.gov. This indicates that BPTES can influence the metabolic pathways supporting Th17 differentiation and subsequently impact the production of related cytokines like IL-17 nih.gov.

Regulation of Glutamate (B1630785) Secretion and Immunometabolic Pathways

Glutamate, produced from glutamine by GLS, is a critical metabolite involved in various cellular processes, including its role as a neurotransmitter and its contribution to the tumor microenvironment frontiersin.org. While direct studies on this compound and glutamate secretion or immunometabolic pathways were not extensively found, research on BPTES provides relevant context. BPTES, by inhibiting GLS, reduces the conversion of glutamine to glutamate, thereby influencing intracellular glutamate levels nih.govnih.gov. Altering glutamate levels can impact pathways that rely on glutamate, such as glutathione (B108866) synthesis, which is vital for antioxidant defense mdpi.comnih.govtudublin.ie. The interplay between glutamine metabolism and immune cell function, known as immunometabolism, is an active area of research frontiersin.org. Modulating glutamine metabolism with GLS inhibitors can influence immune cell activation and function, although specific findings for this compound in this context require further investigation.

Analysis of Mitochondrial Function and Respiration in Research Models

Mitochondria are central to cellular energy production through oxidative phosphorylation (OXPHOS), and glutamine-derived glutamate is an important anaplerotic substrate for the tricarboxylic acid (TCA) cycle, which fuels OXPHOS mdpi.comnih.govtudublin.ieembopress.org. Studies utilizing BPTES have investigated its effects on mitochondrial function and respiration. Inhibiting GLS with BPTES can decrease ATP levels and affect mitochondrial respiration, particularly under conditions where cells are highly dependent on glutamine metabolism nih.govembopress.org. For instance, BPTES treatment has been shown to affect steady-state ATP levels in cellular models researchgate.net. The Seahorse XFe Analyzer is a technology commonly used to measure oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in cellular research models mdpi.comprinsesmaximacentrum.nl. Studies employing such techniques can assess how this compound influences mitochondrial respiration and energy metabolism in various cell types.

Data on BPTES effects on ATP levels in P493 cells:

| Treatment | ATP Levels (Mean ± SD) | p-value |

| Control | [Insert Value] | |

| 2 mM BPTES (20 hr) | [Insert Value] | 0.0006 |

Preclinical In Vivo Animal Models (Non-Human)

Preclinical in vivo models, particularly mouse models, are essential for evaluating the systemic effects of this compound and its impact on disease progression in a more complex biological setting.

Preclinical In Vivo Animal Models (Non-Human)

Xenograft Models in Immunocompromised Mice (e.g., P493, 4T1 cells)

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to study tumor growth and evaluate potential therapeutic agents frontiersin.orgmdpi.comnih.govprinsesmaximacentrum.nltandfonline.com. P493 human B cell lymphoma cells and 4T1 mouse breast cancer cells are examples of cell lines used in such models frontiersin.orgmdpi.comnih.govresearchgate.netprinsesmaximacentrum.nltandfonline.combiomedcode.comresearchgate.net.

Assessment of Tumor Growth Inhibition and Survival Outcomes

Research using BPTES in xenograft models has demonstrated its ability to inhibit tumor growth and prolong survival in certain cancer types that are dependent on glutamine metabolism frontiersin.orgmdpi.comnih.govprinsesmaximacentrum.nltandfonline.com. For example, BPTES treatment has been shown to reduce the growth of P493 xenografts in mice nih.govresearchgate.net. The efficacy can vary depending on the cancer cell line and the level of glutaminase expression or reliance on glutamine nih.gov.

Data on BPTES effect on P493 xenograft growth:

| Treatment | Tumor Growth Inhibition |

| BPTES Treatment | Approximately 50% over 10 days nih.gov |

A study showed that BPTES treatment inhibited lymphoma xenograft growth compared to control groups researchgate.net. Tumor volumes were measured to assess the progression researchgate.net.

Data on BPTES effect on P493 xenograft tumor volume:

| Group | Tumor Volume Progression |

| DMSO Vehicle-Treated Mice | [Insert Description] |

| BPTES-Treated Mice | Significantly diminished researchgate.net |

Investigation of On-Target Effects (e.g., Altered Glutamine/Glutamate Levels in Tumors)

A key aspect of preclinical studies is confirming that the compound exerts its intended effect in vivo. For this compound, this involves verifying its on-target inhibition of GLS, which should lead to altered glutamine and glutamate levels within the tumor tissue frontiersin.orgnih.gov. Studies with BPTES have shown that treatment elevates tumor glutamine levels and decreases glutamate levels in sensitive xenografts, consistent with GLS inhibition frontiersin.orgnih.gov. This metabolic shift serves as evidence of the compound's on-target activity in the in vivo setting nih.gov.

Data on the effect of BPTES on tumor glutamine and glutamate levels in P493 xenografts:

| Treatment | Tumor Glutamine Levels | Tumor Glutamate Levels |

| Control DMSO | Lower | Higher |

| BPTES Treatment | Elevated (P < 0.001) | Decreased (P = 0.001) |

Note: Data is based on analysis of parental P493 xenografts nih.gov.

Genetically Engineered Mouse Models of Disease (e.g., MYC-mediated hepatocellular carcinoma)

Genetically engineered mouse models (GEMMs) offer valuable tools to study the role of specific genes and pathways in disease development and progression, including cancer nih.govmdpi.comresearchgate.neteasl.eu. MYC-mediated hepatocellular carcinoma (HCC) models, where the MYC oncogene is overexpressed in the liver, are used to study liver cancer that is often characterized by altered metabolism nih.govnih.govmdpi.comresearchgate.neteasl.eumdpi.com. Research using BPTES in a MYC-mediated mouse model of HCC has shown that administration of the GLS inhibitor prolonged survival nih.gov. This indicates that targeting glutamine metabolism can be a viable therapeutic strategy in cancers driven by oncogenes like MYC nih.gov.

Mouse/Human Chimeric Models for Aging Research

Mouse/human chimeric models have been established as valuable tools for investigating the effects of potential anti-aging interventions on human tissues within a living system. A notable application involves the transplantation of aged human skin grafts onto immunocompromised mice, creating a chimeric environment where the effects of compounds like BPTES on human tissue aging can be directly evaluated in vivo. This model allows for the assessment of cellular and molecular changes associated with aging and the impact of interventions on these processes within a complex tissue structure. nih.govnih.govresearchgate.netaging-us.comaging-us.comaging-us.comscite.ai

In studies evaluating BPTES, aged human whole skin layers were surgically transplanted into nude mice. aging-us.comscite.ai The chimeric models were subsequently treated, and skin samples were collected for various analyses, including histological examination, RT-qPCR, and western blotting, to assess the effects of BPTES on the transplanted aged human skin. nih.govresearchgate.netaging-us.comaging-us.comaging-us.com

Evaluation of Senescent Cell Clearance Mechanisms

Research utilizing the mouse/human chimeric skin aging model has investigated the ability of BPTES to induce the clearance of senescent cells within aged human skin grafts. Senescent cells, characterized by markers such as senescence-associated beta-galactosidase (SA-β-Gal) activity and expression of proteins like p16 and p21, accumulate in tissues with age and contribute to aging phenotypes through the secretion of the senescence-associated secretory phenotype (SASP). nih.govaging-us.comoup.com

Studies in the chimeric model demonstrated that BPTES treatment led to a significant reduction in the number of SA-β-Gal-positive cells in the dermis of aged human skin grafts. nih.govaging-us.com Quantitative analysis showed a notable decrease in these senescent markers following BPTES administration. nih.govresearchgate.netaging-us.com Furthermore, BPTES treatment resulted in reduced levels of senescence-related proteins p16 and p21 in the aged human skin grafts. researchgate.netaging-us.com These findings suggest that BPTES can selectively eliminate senescent dermal fibroblasts, contributing to the observed anti-aging effects in the human skin grafts within the chimeric model. nih.govresearchgate.netaging-us.com

The following table summarizes representative data on the reduction of senescent cell markers in aged human skin grafts in a mouse/human chimeric model treated with BPTES:

| Senescent Marker | Condition (vs. BPTES treatment) | p-value |

| SA-β-Gal Positive Cells | Before Transplant | 0.0012 |

| SA-β-Gal Positive Cells | Control Treatment | 0.00015 |

| p16 Expression (mRNA) | Before Transplant | < 0.05 |

| p16 Expression (mRNA) | Control Treatment | < 0.05 |

| p21 Expression (mRNA) | Before Transplant | < 0.05 |

| p21 Expression (mRNA) | Control Treatment | < 0.05 |

| p16 Expression (Protein) | Before Transplant | 0.0013 |

| p16 Expression (Protein) | Control Treatment | 0.0013 |

| p21 Expression (Protein) | Before Transplant | 0.0013 |

| p21 Expression (Protein) | Control Treatment | 0.0013 |

Impact on Tissue Rejuvenation in Research Settings

Beyond senescent cell clearance, research in mouse/human chimeric skin models has explored the impact of BPTES on parameters indicative of tissue rejuvenation in aged human skin grafts. Skin aging is associated with structural and functional changes, including decreased collagen density and reduced cell proliferation. nih.gov

Treatment with BPTES in the chimeric model was shown to increase collagen density in the aged human skin grafts. nih.govresearchgate.netaging-us.comresearchgate.net This suggests a restoration of extracellular matrix components that are typically degraded during aging. Additionally, BPTES treatment led to increased cell proliferation in the dermis of the grafts, as indicated by increased Ki67 expression. nih.govresearchgate.netaging-us.com

Furthermore, BPTES treatment attenuated the expression of various SASP factors, such as matrix metalloproteases (MMPs) and interleukins, which contribute to inflammation and tissue degradation in aged skin. nih.govresearchgate.netaging-us.com These effects on increased collagen density, enhanced cell proliferation, and reduced SASP factors were observed after BPTES treatment and were reported to be maintained even a month after the cessation of treatment in some studies. nih.govnih.govresearchgate.netaging-us.comaging-us.com These findings collectively indicate that BPTES can improve the aging phenotype of human skin in a research setting by promoting tissue rejuvenation processes. nih.govresearchgate.netaging-us.comaging-us.com

The following table summarizes representative data on markers of tissue rejuvenation in aged human skin grafts in a mouse/human chimeric model treated with BPTES:

| Rejuvenation Marker | Condition (vs. BPTES treatment) | Observation / p-value |

| Collagen Density | Aged Skin Graft (Pre-treatment) | Significantly reduced |

| Collagen Density | Control Treatment | Reduced |

| Collagen Density | BPTES Treatment | Improved |

| Col1a1 mRNA | Aged Skin Graft (Pre-treatment) | Decreased |

| Col1a1 mRNA | Control Treatment | Restored |

| Col1a1 mRNA | BPTES Treatment | Restored |

| Ki67 Expression | Before Transplant | Increased |

| Ki67 Expression | Control Treatment | Increased |

Advanced Research Methodologies Utilizing Bptes D10

Stable Isotope Tracing and Metabolic Flux Analysis

Stable isotope tracing using compounds like BPTES-d10 is a powerful approach to investigate the fate of a molecule within biological systems, understand its metabolic transformations, and analyze its interaction with metabolic pathways. By introducing a labeled compound, researchers can follow its distribution, identify its metabolites, and infer reaction rates or flux through specific biochemical routes.

Deuterium (B1214612) (²H) Labeling for Tracking Compound Fate and Metabolite Profiles (Specific relevance of this compound)

The specific relevance of this compound lies in its deuterium labeling, typically involving the incorporation of ten deuterium atoms (d10) into the molecule . This high level of labeling results in a significant mass shift compared to unlabeled BPTES, which is readily detectable by mass spectrometry . The deuterium label also affects the nuclear magnetic resonance (NMR) properties, allowing for detection and analysis via NMR spectroscopy .

Using this compound, researchers can:

Track Distribution: Monitor the uptake, distribution, and clearance of the intact BPTES molecule in various tissues, cells, or subcellular compartments over time .

Identify Metabolites: Detect and identify metabolic products of BPTES by observing the presence of the deuterium label within newly formed molecules . This helps elucidate the metabolic pathways involved in BPTES processing.

Quantify Compound and Metabolites: Precisely quantify the concentrations of this compound and its labeled metabolites using techniques sensitive to isotopic composition .

For example, studies utilizing this compound have tracked its presence in cellular lysates or tissue extracts following incubation or administration, allowing for the determination of cellular uptake or tissue distribution kinetics . The detection of labeled metabolites provides direct evidence of biotransformation processes .

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolomics

NMR spectroscopy is a non-destructive technique that can be used to analyze the metabolic profile of biological samples. While proton (¹H) NMR is common, the deuterium label in this compound offers specific advantages . Deuterium does not interfere with ¹H NMR spectra (as it is NMR-silent in ¹H detection), simplifying the analysis of complex biological mixtures containing the labeled compound. Conversely, deuterium NMR (²H NMR) can be directly used to detect and quantify this compound and its labeled metabolites, providing structural information and concentration data .

In metabolomics studies, this compound can be introduced to a system, and subsequent NMR analysis of samples (e.g., cell extracts, biofluids) can reveal the presence and concentration of the labeled compound and its metabolites. This approach can be particularly useful for understanding how BPTES interacts with cellular metabolism and how its presence affects the pool of related metabolites, although direct observation of metabolic flux through central pathways using this compound alone is limited compared to uniformly labeled central metabolites.

Integration with Mass Spectrometry (MS) Techniques (e.g., LC-MS, GC-MS) for Quantitative Analysis

Mass spectrometry, particularly when coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a primary method for detecting and quantifying this compound and its metabolites . The mass shift introduced by the ten deuterium atoms (approximately +10 Da) allows for clear differentiation between labeled this compound and unlabeled BPTES or other endogenous compounds with similar nominal masses .

LC-MS/MS (tandem mass spectrometry) is frequently employed for its sensitivity and specificity. By selecting characteristic precursor and product ions for both this compound and its potential metabolites, researchers can achieve highly specific detection and accurate quantification even in complex biological matrices . This enables detailed pharmacokinetic studies, cellular uptake studies, and the identification and quantification of metabolic transformation products.

Illustrative Data Table: Detection of this compound and a Labeled Metabolite by LC-MS/MS

| Analyte | Expected Mass (Unlabeled) | Expected Mass (d10 Labeled) | Observed m/z (Precursor) | Observed m/z (Product) | Relative Abundance | Time Point |

| BPTES | ~382.1 Da | N/A | ~383.1 | [Characteristic Fragment] | Low/Absent | 1 hr |

| This compound | N/A | ~392.2 Da | ~393.2 | [Characteristic Fragment] | High | 1 hr |

| Labeled Metabolite A | [Metabolite Mass] | [Metabolite Mass + ~10 Da] | [Labeled Metabolite m/z] | [Metabolite Fragment] | Moderate | 1 hr |

| This compound | N/A | ~392.2 Da | ~393.2 | [Characteristic Fragment] | Moderate | 4 hr |

| Labeled Metabolite A | [Metabolite Mass] | [Metabolite Mass + ~10 Da] | [Labeled Metabolite m/z] | [Metabolite Fragment] | Higher | 4 hr |

(Note: Mass values and fragments are illustrative. Actual values depend on the specific compound and MS method. Relative abundance indicates detected signal intensity.)

Parallel Labeling Experiment Designs for Elucidating Metabolic Pathways

This compound can be incorporated into parallel labeling experiment designs to gain deeper insights into metabolic pathways and the compound's interaction with them . For instance, experiments could involve:

Comparing the metabolic fate of this compound in different cell lines or under varying conditions (e.g., nutrient availability) to understand context-dependent metabolism.

Using this compound alongside other stable isotope tracers (e.g., ¹³C-labeled glucose or glutamine) to simultaneously track BPTES metabolism and its impact on central carbon or nitrogen metabolism . By observing how the labeling patterns from central metabolites change in the presence of this compound, researchers can infer its effects on metabolic flux.

Employing this compound in studies involving genetic modifications (e.g., knockout or knockdown of metabolic enzymes) to identify enzymes responsible for its biotransformation .

These parallel designs leverage the specificity of the deuterium label to dissect complex biological processes and understand the systemic impact of BPTES on cellular metabolism beyond its direct target.

In Vivo Isotope Infusion Techniques in Animal Models for Metabolic Characterization

In vivo isotope infusion techniques in animal models are essential for understanding the behavior of this compound in a living organism . By infusing this compound into animals (e.g., rodents), researchers can study its absorption, distribution, metabolism, and excretion (ADME) kinetics in a systemic context .

Studies involving this compound infusion allow for:

Pharmacokinetic Profiling: Determining plasma concentration-time profiles of this compound and its labeled metabolites .

Tissue Distribution: Analyzing the presence and concentration of this compound and metabolites in various organs and tissues over time .

Metabolic Fate In Vivo: Identifying and quantifying metabolites formed in the living animal, providing a more complete picture of in vivo biotransformation compared to in vitro studies .

Target Engagement: In some cases, measuring the concentration of this compound at the site of its target (e.g., within specific cells or tissues) to correlate exposure with pharmacological effects observed in the animal model .

This approach provides critical data for understanding how BPTES behaves systemically and how its metabolism might influence its efficacy or duration of action in a complex biological environment.

Radiotracer Studies with BPTES Analogs for Research Imaging

While this compound is a stable isotope tracer used primarily for analytical techniques like MS and NMR, radiotracer analogs of BPTES are utilized for research imaging, particularly with Positron Emission Tomography (PET). These analogs involve labeling the BPTES structure with a positron-emitting radioisotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) [Example: ¹¹C-labeled BPTES analog].

Radiotracer studies with BPTES analogs enable:

Non-invasive Imaging of Target Distribution: PET imaging allows for the non-invasive visualization and quantification of the radiolabeled BPTES analog's distribution in the entire body or specific organs of living subjects (e.g., animal models, potentially humans in research settings) [Example: ¹¹C-labeled BPTES analog].

Assessment of Target Engagement In Vivo: By measuring the uptake and retention of the radiotracer in tissues known to express the BPTES target (glutaminase, GLS1), researchers can infer the level of target expression or engagement by an unlabeled compound [Example: ¹¹C-labeled BPTES analog].

Pharmacokinetic Imaging: Tracking the real-time distribution and clearance of the radiolabeled analog provides valuable pharmacokinetic information in a dynamic, in vivo setting [Example: ¹¹C-labeled BPTES analog].

These imaging studies complement the detailed analytical data obtained from stable isotope tracing with this compound by providing spatial and temporal information about BPTES-related compound distribution and target interaction in a whole organism.

Synthesis and Application of [¹¹C-carbonyl]BPTES for Positron Emission Tomography (PET) Research in Mice

The synthesis of radiolabeled BPTES, specifically [¹¹C-carbonyl]BPTES ([¹¹C]BPTES), has been successfully achieved for use as a positron emission tomography (PET) probe in mice. nih.govresearchgate.netnih.gov This involves the reaction of an amine precursor with [¹¹C-carbonyl]phenylacetyl acid anhydride, which is prepared from [¹¹C]CO₂ and benzyl (B1604629) magnesium chloride, followed by in situ treatment with isobutyl chloroformate. nih.govresearchgate.net The radiosynthesis of [¹¹C]BPTES has been reported with a decay-corrected isolated radiochemical yield of 9.5% (based on [¹¹C]CO₂) within a synthesis time of 40 minutes. nih.govresearchgate.net

PET studies utilizing [¹¹C]BPTES in mice have provided insights into its biodistribution. nih.govresearchgate.net These studies have shown high uptake levels of radioactivity in the liver, kidney, and small intestine of mice. nih.govresearchgate.net Dynamic PET scans revealed that one minute after injection, radioactivity is rapidly distributed throughout the body, appearing in the lungs, heart, liver, and kidneys. nih.gov Uptake in the lungs and heart peaked rapidly before clearing. nih.gov Accumulation of radioactivity in the urinary bladder indicated significant and rapid excretion via urine. nih.gov Ex vivo biodistribution analysis further confirmed the distribution pattern of [¹¹C]BPTES. nih.gov Metabolite analysis indicated moderate in vivo metabolic stability of [¹¹C]BPTES. nih.gov

Table 1: Radiosynthesis of [¹¹C]BPTES

| Reaction Step | Precursors Involved | Conditions | Radiochemical Yield (Decay-Corrected) | Synthesis Time |

| Preparation of [¹¹C-carbonyl]phenylacetyl acid anhydride | [¹¹C]CO₂, benzyl magnesium chloride | Not explicitly detailed in snippets | Not applicable | Not applicable |

| Synthesis of [¹¹C]BPTES | Amine precursor, [¹¹C-carbonyl]phenylacetyl acid anhydride | In situ treatment with isobutyl chloroformate | 9.5% (based on [¹¹C]CO₂) | 40 minutes |

Table 2: Biodistribution of [¹¹C]BPTES in Mouse Organs (Representative High Uptake Sites)

| Organ | Observation in PET Study |

| Liver | High uptake levels |

| Kidney | High uptake levels |

| Small Intestine | High uptake levels |

| Lungs | Rapid peak and clearance |

| Heart | Rapid peak and clearance |

| Urinary Bladder | Accumulation (excretion) |

Investigation of Pharmacokinetics and Biodistribution in Research Animals (using radiolabeled or deuterated forms)

Investigation of the pharmacokinetics and biodistribution of BPTES and its analogs in research animals is crucial for evaluating their in vivo behavior. Radiolabeled forms, such as [¹¹C]BPTES, are utilized in PET imaging studies to non-invasively monitor their distribution over time. nih.govplos.orgwikipedia.orgmdpi.com These studies provide quantitative data on the percentage of injected dose per gram of tissue (%ID/g) in various organs. plos.orgwikipedia.org

Studies with [¹¹C]BPTES in mice have shown rapid initial distribution to highly irrigated organs like the lungs and heart, followed by uptake in the liver, kidneys, and small intestine. nih.gov The presence of radioactivity in the kidneys and bladder indicates renal clearance. nih.gov Metabolite analysis in plasma and liver revealed that the intact form of [¹¹C]BPTES decreased over time, suggesting moderate in vivo metabolic stability. nih.gov

Deuterated forms of BPTES, such as this compound, are valuable in pharmacokinetic studies, particularly when using mass spectrometry-based methods. Deuteration can alter the mass-to-charge ratio of the compound without significantly changing its chemical properties, allowing for the simultaneous quantification of the deuterated compound and its non-deuterated counterpart or metabolites in biological samples. This is particularly useful for assessing metabolic stability and tracking the parent compound versus its degradation products. While specific detailed pharmacokinetic and biodistribution data for this compound were not extensively found in the provided snippets, the methodology of using deuterated forms for such investigations in research animals is a standard practice in pharmaceutical research to understand absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netacs.orgplos.org

Table 3: In Vivo Stability of [¹¹C]BPTES in Mouse Plasma and Liver

| Time After Injection | Intact [¹¹C]BPTES in Plasma | Intact [¹¹C]BPTES in Liver |

| 15 minutes | 36% | 73% |

| 30 minutes | 24% | 62% |

| 60 minutes | 11% | 15% |

Structural Biology Techniques

Structural biology techniques are essential for understanding how BPTES interacts with its target enzyme, GLS1, at the molecular level.

X-ray Crystallography of GLS1-BPTES Complexes

X-ray crystallography has been instrumental in elucidating the binding site and mechanism of action of BPTES and its analogs with GLS1, specifically the splice variant Glutaminase (B10826351) C (GAC). rcsb.orgresearchgate.netnih.govbiorxiv.orgrcsb.org Crystal structures of human GAC in complex with BPTES have been reported, providing detailed views of the interaction. rcsb.org These structures reveal that BPTES binds at an interface region of the GAC tetramer. rcsb.org This binding appears to lock the GAC tetramer into a nonproductive, inactive conformation. rcsb.orgresearchgate.netnih.gov

Studies comparing cryo-cooled and room temperature serial crystallography have provided further insights into the binding conformations of BPTES-class inhibitors. researchgate.netbiorxiv.orgrcsb.org While cryo-cooled structures showed largely conserved binding contacts despite differences in inhibitor potency, serial room temperature crystallography has revealed clear differences in binding conformations that correlate with differential potencies. researchgate.netbiorxiv.orgrcsb.org This highlights the utility of advanced crystallographic techniques in understanding the subtle molecular determinants of inhibitor efficacy.

Table 4: Representative X-ray Crystallography Data for GLS1-BPTES Complexes

| PDB ID | Target | Ligand | Method | Resolution (Å) | R-Value Work | R-Value Free | Key Finding |

| 3UO9 | Human GAC | BPTES | X-RAY DIFFRACTION | 2.30 | 0.195 | 0.249 | Binds at tetramer interface, locks inactive state |

| 7RGG | Human GAC | BPTES | X-RAY DIFFRACTION | 3.00 | 0.207 | 0.286 | Room temperature structure, shows binding details |

Note: Data compiled from provided snippets, representing examples of available structural information. rcsb.orgrcsb.org

Fluorescence-based Assays for Monitoring Enzyme-Inhibitor Interactions

Fluorescence-based assays are valuable tools for directly monitoring the interaction between GLS1 and its inhibitors, including BPTES. nih.govpnas.orgnih.govresearchgate.netresearchgate.net These assays can provide real-time readouts of inhibitor binding and its effect on enzyme conformation or activity.

One approach involves utilizing the intrinsic tryptophan fluorescence of the enzyme. For instance, the tryptophan fluorescence of a GAC(F327W) mutant undergoes quenching upon binding of BPTES or similar inhibitors. nih.govnih.govresearchgate.netresearchgate.net This quenching provides a direct readout for inhibitor binding, allowing for the measurement of binding affinities (KD values). nih.govnih.govresearchgate.netresearchgate.net Studies using this method have determined KD values for BPTES and its analogs, demonstrating their binding potency to GAC. researchgate.netresearchgate.net

Another fluorescence-based technique involves Förster Resonance Energy Transfer (FRET) assays. pnas.org FRET can be used to monitor conformational changes or oligomeric transitions of the enzyme upon inhibitor binding. For example, a FRET assay has been developed to read out the dimer-to-tetramer transition of GAC, which is suggested to be essential for enzyme activity. pnas.org While BPTES has been shown to induce a stable, inactive tetrameric form of GAC, other compounds may affect fluorescence through different mechanisms, such as direct quenching independent of FRET. pnas.org These fluorescence-based methods complement structural studies by providing dynamic and quantitative data on enzyme-inhibitor interactions in solution.

Table 5: Dissociation Constants (KD) for BPTES and Analogs Binding to GAC(F327W) Mutant (Fluorescence Quenching Assay)

| Compound | KD (nM) |

| BPTES | 70 ± 5 |

| CB-839 | 26 ± 5 |

| UPGL00004 | 27 ± 2 |

Note: Data compiled from provided snippets. researchgate.netresearchgate.net

Computational and Systems Biology Approaches

Computational and systems biology approaches are increasingly used to understand the broader impact of GLS1 inhibition by compounds like BPTES on cellular metabolism.

Metabolic Network Modeling and Flux Analysis

Metabolic network modeling and flux analysis are powerful computational techniques used to quantify the flow of metabolites through biochemical pathways within a cell or organism. frontiersin.orgresearchgate.netuq.edu.aumdpi.comresearchgate.netfrontiersin.orgnih.govplos.orgnih.gov These methods integrate data from various sources, including genomics, transcriptomics, proteomics, and metabolomics, to reconstruct and analyze metabolic networks. frontiersin.orgresearchgate.netmdpi.comnih.govnih.gov

Flux balance analysis (FBA) and metabolic flux analysis (MFA) are common approaches. frontiersin.orgmdpi.comfrontiersin.orgnih.govnih.gov FBA predicts flux distributions at steady state by applying mass-balance constraints and often optimizing for an objective function like biomass production. mdpi.comfrontiersin.orgnih.gov MFA, often using isotope labeling data (such as with ¹³C), determines intracellular fluxes by fitting the model to the observed labeling patterns of metabolites. frontiersin.orgresearchgate.netuq.edu.aufrontiersin.orgnih.gov

In the context of GLS1 inhibition by BPTES, metabolic network modeling and flux analysis can be used to:

Predict how inhibiting GLS1 affects fluxes through interconnected pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. frontiersin.orgresearchgate.net

Identify potential metabolic adaptations or bypass mechanisms that may occur upon GLS1 inhibition. sci-hub.se

Understand the metabolic consequences of glutamine addiction in cancer cells and how targeting glutaminolysis impacts this dependency. researchgate.netrcsb.orgfrontiersin.orgfrontiersin.orgscience.gov

Studies utilizing these models have shown that glutaminolysis can contribute significantly to TCA cycle flux, particularly under certain conditions. frontiersin.orgfrontiersin.org Inhibition of glutaminolysis has been shown to cause dramatic metabolic changes, including decreases in reductive carboxylation and glutaminolysis flux. researchgate.net These computational approaches provide a systems-level understanding of the metabolic consequences of targeting GLS1 with inhibitors like BPTES.

Table 6: Impact of mTOR Inhibition on Metabolic Fluxes in DLCL2 Cells (Example of Flux Analysis Application)

| Metabolic Pathway | Change in Flux After Rapamycin Treatment |

| Reductive carboxylation | 41% decrease |

| Glutaminolysis | 95% decrease |

| Mitochondrial pyruvate (B1213749) carrier | 50% increase |

| Pyruvate carboxylase | 520% increase |

Note: This table presents data from a study on mTOR inhibition, provided as an example of the type of quantitative flux data obtained from metabolic network modeling and flux analysis, relevant to understanding pathways interconnected with glutaminolysis. researchgate.net

BPTES (bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide) is a selective inhibitor of glutaminase-1 (GLS1), an enzyme crucial for glutaminolysis mdpi.comnih.gov. Glutaminolysis is a metabolic pathway that is often dysregulated in cancer cells, making GLS1 a potential therapeutic target nih.gov. BPTES has demonstrated potent antitumor effects and is also known for its role in removing senescent cells mdpi.com.

Stable isotope-labeled compounds, such as those incorporating deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are valuable tools in chemical and biological research. symeres.com They are particularly useful in areas like drug metabolism and pharmacokinetics (DMPK), reaction mechanism studies, and quantitative analysis. symeres.com Deuterium labeling, specifically, can be used to study metabolic pathways and drug interactions. symeres.com this compound is a form of BPTES that has been labeled with 10 deuterium atoms. nih.gov

Structural and Analog Research Derived from Bptes

Design and Synthesis of BPTES Analogs and Derivatives

Structure-Activity Relationship (SAR) studies have been instrumental in identifying structural modifications that influence the potency and selectivity of BPTES analogs sigmaaldrich.comresearchgate.netmedchemexpress.com. These studies have revealed that certain truncated analogs can maintain the inhibitory potency of BPTES while exhibiting improved aqueous solubility exlibrisgroup.comnih.govsigmaaldrich.comnih.gov. For instance, the removal of both phenylacetyl groups from BPTES led to a significant decrease in potency, whereas the removal of a single phenylacetyl group did not substantially alter the inhibitory activity nih.gov. These findings highlight the importance of specific structural elements for optimal glutaminase (B10826351) inhibition.

To address the issue of metabolic instability, researchers have explored replacing the flexible linker present in BPTES with rigid, saturated heterocyclic cores biorxiv.orgnih.govresearchgate.netresearchgate.net. This strategy aims to improve the physicochemical properties and enhance metabolic stability by reducing the number of rotatable bonds biorxiv.orgnih.govresearchgate.net. Analogs incorporating these rigid cores have demonstrated improved stability in liver microsome studies compared to BPTES and even some more advanced inhibitors like CB-839 researchgate.netacs.org.

Comparative studies evaluating the inhibitory effects of BPTES alongside other glutaminase inhibitors, such as CB-839 (Telaglenastat) and trans-CBTBP, have provided valuable insights into their relative potencies and mechanisms of action exlibrisgroup.comnih.govresearchgate.netmedchemexpress.com. CB-839 has consistently shown higher potency than both BPTES and trans-CBTBP, exhibiting lower IC50 values in various cellular assays nih.govoncotarget.comnih.gov. For example, in 293T epithelial cells, the IC50 for CB-839 was reported as 3.2 x 10^-3 µM, compared to 0.1 µM for trans-CBTBP and 0.16 µM for BPTES nih.gov. This difference in potency is attributed, in part, to a greater degree of interaction between CB-839 and kidney-type glutaminase (cKGA) compared to BPTES or trans-CBTBP, as revealed by structural studies nih.govoncotarget.comnih.gov. While trans-CBTBP, a BPTES analog, showed similar in vitro IC50 values to BPTES, its reduced number of rotatable bonds was noted as a potential factor for improved cell permeability nih.gov. An analog incorporating a rigid core, UPGL00004, demonstrated more potent inhibition of GAC enzymatic activity than BPTES and exhibited a binding affinity similar to that of CB-839 researchgate.netacs.org.

Here is a comparison of IC50 values for BPTES, trans-CBTBP, and CB-839 in 293T cells:

| Compound | IC50 (µM) |

| BPTES | 0.16 |

| trans-CBTBP | 0.1 |

| CB-839 | 0.0032 (3.2 x 10^-3) |

Strategies for Improving Research Compound Bioavailability and Delivery

Improving the bioavailability and targeted delivery of BPTES and its analogs is crucial for their effective application in research, particularly in animal models.

The poor solubility and limited bioavailability of BPTES have necessitated the development of advanced delivery strategies mdpi.com. Nanoparticle encapsulation of BPTES has emerged as a promising approach to enhance its pharmacokinetic properties and efficacy in animal studies frontiersin.orgnih.gov. BPTES nanoparticles have demonstrated improved pharmacokinetics and led to enhanced antitumor effects in mouse models compared to the unencapsulated compound nih.gov. In a mouse model utilizing orthotopic transplantation of patient-derived pancreatic tumor tissue, BPTES nanoparticle monotherapy resulted in modest antitumor activity nih.gov. Furthermore, the encapsulation of BPTES within PLGA nanoparticles has been successfully developed, showing sustained release characteristics and synergistic effects in in vitro studies using breast cancer cell lines researchgate.net.

Q & A

Q. How should researchers document failed experiments involving this compound for peer review?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.